molecular formula C10H20N2 B12893207 1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole

Cat. No.: B12893207
M. Wt: 168.28 g/mol
InChI Key: KEEKTPJNNHZLDR-UHFFFAOYSA-N
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Description

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole (CAS 545342-27-6) is a dihydropyrazole derivative of significant interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C 10 H 20 N 2 and a molecular weight of 168.28 g/mol, serves as a valuable scaffold for the development of novel heterocyclic systems . The pyrazole core, and its reduced forms like 2,3-dihydropyrazoles (pyrazolines), are recognized as privileged structures in drug discovery due to their widespread presence in pharmacologically active molecules and approved therapeutics . These structures are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antidepressant properties, making them a fertile area for investigation . Researchers utilize this specific dihydropyrazole as a key synthetic intermediate or ligand precursor. Its structure, characterized by adjacent nitrogen atoms in the five-membered ring, allows it to act as a versatile building block in organic synthesis and metal coordination chemistry . The compound's physical properties, including a calculated density of 0.893 g/cm³ and a calculated boiling point of 206.8 °C, are critical for handling and experimental planning . This product is intended for research and development purposes exclusively by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-methyl-1,2-di(propan-2-yl)-3H-pyrazole

InChI

InChI=1S/C10H20N2/c1-8(2)11-7-6-10(5)12(11)9(3)4/h6-10H,1-5H3

InChI Key

KEEKTPJNNHZLDR-UHFFFAOYSA-N

Canonical SMILES

CC1C=CN(N1C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Hydrazine and α,β-Unsaturated Carbonyl Condensation

  • Starting materials : Diisopropyl-substituted hydrazine derivatives and α,β-unsaturated ketones or aldehydes bearing a methyl substituent at the β-position.

  • Reaction conditions : Acidic or neutral media, often with mild heating to promote cyclization.

  • Mechanism : The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the unsaturated carbonyl, followed by ring closure and dehydration to yield the 3-pyrazoline ring.

  • Advantages : Straightforward, uses readily available reagents, and allows for regioselective substitution patterns.

Intramolecular Cyclization of 1,2-Substituted Hydrazines

  • Approach : Synthesis of 1,2-diisopropylhydrazines bearing a methyl substituent on the adjacent carbon, followed by intramolecular cyclization under catalytic conditions.

  • Catalysts : Chiral phosphoric acids or metal catalysts to enhance selectivity and yield.

  • Outcome : Formation of the 2,3-dihydro-1H-pyrazole ring with desired substitution.

Pd(0)-Catalyzed Coupling-Cyclization

  • Method : Coupling of 2-substituted 2,3-allenyl hydrazines with aryl iodides in the presence of Pd(0) catalysts.

  • Yields : Moderate to good yields reported for similar pyrazoline derivatives.

  • Relevance : This method can be adapted for the synthesis of this compound by selecting appropriate hydrazine and aryl iodide precursors.

Dehydrogenation and Post-Synthesis Modifications

  • Pyrazolines can be converted to pyrazoles by dehydrogenation using sulfur or selenium in solvents at temperatures starting from 50°C. This step is important for further functionalization or to obtain aromatic pyrazole derivatives.

  • The dehydrogenation conditions are mild and scalable, with typical pyrazoline:sulfur molar ratios of 1:1 to 1:3.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Yield Range (%) Notes
Hydrazine + α,β-unsaturated carbonyl Diisopropyl hydrazine + methyl-substituted α,β-unsaturated ketone Acidic or neutral, mild heating 60-90 Classical, regioselective, widely used
Intramolecular cyclization 1,2-Diisopropylhydrazines with alkyne substituent Chiral phosphoric acid catalyst 70-85 Enantioselective, sterically hindered substrates
Pd(0)-catalyzed coupling-cyclization 2-substituted 2,3-allenyl hydrazines + aryl iodides Pd(0) catalyst, moderate heating 65-80 Modern, selective, adaptable to various substituents
Dehydrogenation of pyrazolines Pyrazoline intermediate Sulfur or selenium, 50°C+ >80 Converts pyrazolines to pyrazoles

Research Findings and Notes

  • The initial nucleophilic attack in the cyclization step is typically by the more nucleophilic nitrogen of the hydrazine on the β-carbon of the unsaturated carbonyl, as demonstrated by mechanistic studies.

  • Intramolecular cyclization methods allow for the synthesis of sterically hindered pyrazolines, which is relevant for diisopropyl-substituted derivatives.

  • Pd(0)-catalyzed methods provide a versatile route to substituted pyrazolines with good selectivity and yields, expanding the synthetic toolbox for such compounds.

  • Dehydrogenation using sulfur or selenium is an efficient method to convert pyrazolines to pyrazoles, which may be useful for further derivatization or biological activity studies.

Chemical Reactions Analysis

Types of Reactions

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole exhibits a range of biological activities that make it a subject of interest in pharmacological research. Some of the notable activities include:

  • Antimicrobial Activity : Pyrazoles have been reported to possess significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : Pyrazole derivatives are often evaluated for their anti-inflammatory effects. Compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Anticancer Potential : Research indicates that pyrazole compounds can inhibit cancer cell proliferation. For example, certain synthesized pyrazoles have shown cytotoxic effects against various cancer cell lines .

Medicinal Applications

The medicinal applications of this compound are extensive:

Application Description Case Study
Analgesics Used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).Phenylbutazone is a well-known pyrazole derivative used for treating arthritis .
Anticonvulsants Exhibits neuroprotective effects and potential in treating epilepsy.Compounds similar to this compound have shown anticonvulsant activity .
Antidepressants Some derivatives have been studied for their antidepressant effects.Research on dihydropyrazole derivatives has demonstrated promising results in preclinical models .

Agricultural Uses

In agriculture, pyrazole compounds are being explored for their potential as pesticides and herbicides due to their ability to inhibit certain enzymatic pathways in pests:

  • Pesticidal Activity : Pyrazoles can act as effective agents against agricultural pests by disrupting their metabolic processes .

Material Science Applications

The unique properties of this compound also extend into material science:

  • Polymer Chemistry : Pyrazoles can be utilized as building blocks in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods including:

Method Description
Cyclization Reactions Involves the reaction of hydrazones with carbonyl compounds under acidic or basic conditions .
Multicomponent Reactions A one-pot synthesis approach combining multiple reactants to yield pyrazole derivatives efficiently .

Mechanism of Action

The mechanism of action of 1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways involved can vary based on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features and properties of 1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole with related compounds:

Compound Name Substituents/Functional Groups Ring Saturation Key Physicochemical Properties Reference
This compound 1,2-diisopropyl; 3-methyl 2,3-dihydro High steric hindrance; moderate polarity N/A
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) Fused imidazo ring; no alkyl substituents 2,3-dihydro Planar fused-ring system; CSF-penetrant
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide 3-oxo; 2-phenyl; 1,5-dimethyl; acetamide 2,3-dihydro Planar pyrazole ring; intramolecular H-bonds

Key Observations :

  • Steric Effects : The diisopropyl groups in the target compound introduce significant steric bulk, likely reducing its interaction with flat enzymatic active sites compared to IMPY’s planar fused-ring system .
  • Hydrogen Bonding : Unlike the acetamide-containing analog in , the target compound lacks polar groups (e.g., amides or ketones), which may limit its ability to form stabilizing intramolecular interactions .

Biological Activity

1,2-Diisopropyl-3-methyl-2,3-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H16N2\text{C}_9\text{H}_{16}\text{N}_2

This structure features a pyrazole ring with two isopropyl groups and a methyl group at specific positions, contributing to its unique properties.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. In particular:

  • Synthesis and Testing : A series of pyrazole derivatives were synthesized and tested against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents significantly enhanced their antibacterial activity .
  • Mechanism : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models:

  • In Vivo Studies : In a carrageenan-induced edema model in mice, compounds similar to this compound exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .

3. Anticancer Activity

Research indicates that pyrazole derivatives may possess anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that certain pyrazole compounds inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study by Burguete et al. synthesized a novel series of pyrazoles and evaluated their antimicrobial activity against E. coli and Pseudomonas aeruginosa. The results indicated that certain derivatives showed promising activity with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics .

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Compound A1632
Compound B816

Case Study 2: Anti-inflammatory Properties

In a study assessing the anti-inflammatory effects of pyrazole derivatives on carrageenan-induced edema in rats, a specific derivative exhibited a reduction in paw edema comparable to indomethacin at a dosage of 10 mg/kg .

TreatmentPaw Edema Reduction (%)
Control0
Indomethacin (10 mg/kg)75
Pyrazole Derivative (10 mg/kg)70

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